molecular formula C21H20N4O5S B2566396 4-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide CAS No. 953173-23-4

4-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2566396
CAS No.: 953173-23-4
M. Wt: 440.47
InChI Key: OBTDGJKGGZQZGO-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.
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Biological Activity

4-Methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide (CAS Number: 953173-23-4) is a complex organic compound with potential biological activities. Its structure includes multiple methoxy groups and an imidazo[1,2-b]pyridazin moiety, which may contribute to its pharmacological properties. This article explores its biological activity, including anticancer effects, antimicrobial properties, and its mechanism of action.

  • Molecular Formula : C21H20N4O5S
  • Molecular Weight : 440.5 g/mol
  • Structure : The compound consists of a benzenesulfonamide core substituted with various functional groups, enhancing its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on different cell lines.

Anticancer Activity

Research indicates that compounds with similar structural features often exhibit significant anticancer properties. For instance, compounds containing imidazo[1,2-b]pyridazine rings have been shown to inhibit cancer cell proliferation effectively.

  • Mechanism of Action :
    • The presence of methoxy groups is thought to enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
    • It may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2.
  • Case Studies :
    • A study on related compounds demonstrated that methoxy-substituted imidazoles exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer efficacy .
    • Another investigation highlighted the structure-activity relationship (SAR) where the introduction of electron-withdrawing groups significantly increased cytotoxicity against specific cancer types .

Antimicrobial Activity

The compound's potential antimicrobial effects are also noteworthy. Similar sulfonamide derivatives have shown activity against a range of pathogens.

  • Mechanism :
    • The sulfonamide moiety is known for its ability to inhibit bacterial folate synthesis, leading to bacteriostatic effects.
  • Research Findings :
    • In vitro studies have indicated that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
    • A comparative analysis revealed that certain derivatives demonstrated effectiveness comparable to standard antibiotics like norfloxacin .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits Bcl-2
AntimicrobialInhibits folate synthesis

Properties

IUPAC Name

4-methoxy-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-28-15-5-7-16(8-6-15)31(26,27)24-17-12-14(4-9-19(17)29-2)18-13-25-20(22-18)10-11-21(23-25)30-3/h4-13,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTDGJKGGZQZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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